

MAZ51: A Comparative Guide to Receptor Tyrosine Kinase Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals

MAZ51, an indolinone-based compound, has been identified as a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key regulator of lymphangiogenesis.[1] Its selectivity is a critical attribute for its utility in both research and potential therapeutic applications. This guide provides a comprehensive comparison of MAZ51's cross-reactivity with other receptor tyrosine kinases (RTKs), supported by experimental data and detailed protocols.

Selectivity Profile of MAZ51

MAZ51 exhibits a notable selectivity for VEGFR-3 over other RTKs, particularly the closely related VEGFR-2.[2] While a comprehensive kinome scan of **MAZ51** is not publicly available, existing data from various studies consistently demonstrate its preferential inhibition of VEGFR-3.[3]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of **MAZ51** has been quantified against several RTKs using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a clear comparison of its potency and selectivity.

Table 1: MAZ51 Kinase Selectivity Data[3][4][5][6]



Kinase Target	Assay Type	IC50 / Effective Concentration	Cell Line / System
VEGFR-3	Biochemical (VEGF-C induced)	1 μΜ	Recombinant
VEGFR-3	Cellular (VEGF-C induced phosphorylation)	~3-5 μM	PC-3, PAE cells
VEGFR-2	Cellular (VEGF-C induced phosphorylation)	~50 μM (partial inhibition)	PAE cells
VEGFR-2	Cellular (VEGF-C induced phosphorylation)	No inhibition at 3 μM	PC-3 cells
EGFR	Cellular (Ligand- induced autophosphorylation)	No effect	A431 cells
IGF-1R	Cellular (Ligand- induced autophosphorylation)	No effect	HEK-293 cells
PDGFRβ	Cellular (Ligand- induced autophosphorylation)	No effect	PAE cells

Table 2: MAZ51 Anti-Proliferative Activity (IC50)[7]



Cell Line	Cell Type	IC50 (μM)
PC-3	Human Prostate Cancer (Androgen-independent)	2.7
DU145	Human Prostate Cancer (Androgen-independent)	3.8
LNCaP	Human Prostate Cancer (Androgen-dependent)	6.0
PrEC	Normal Human Prostate Epithelial Cells	7.0

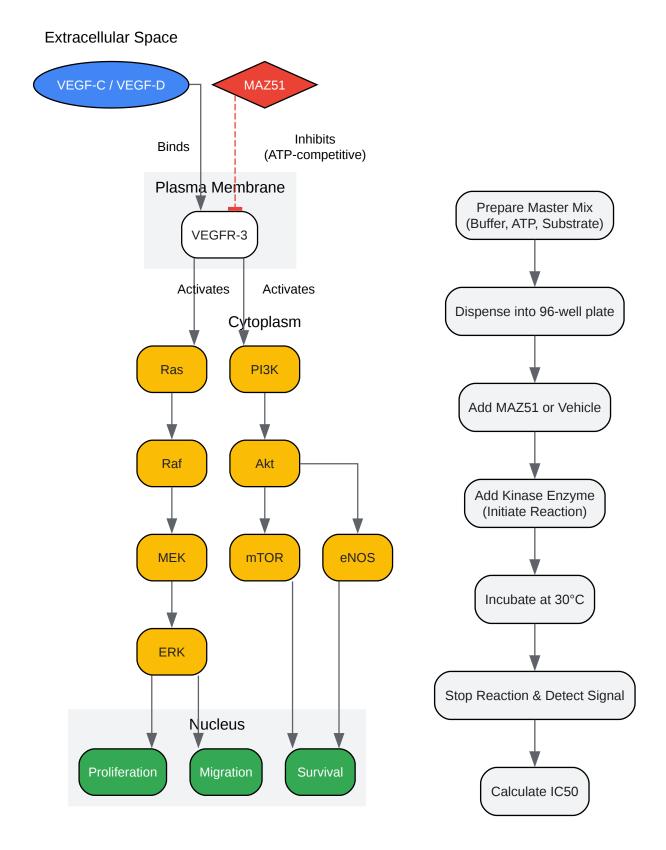
Note: IC50 values can vary depending on specific experimental conditions such as ATP concentration in biochemical assays and the cellular context in cell-based assays.

The data clearly indicates a tenfold or greater selectivity for VEGFR-3 over VEGFR-2.[2] Notably, **MAZ51** does not inhibit the ligand-induced autophosphorylation of EGFR, IGF-1R, and PDGFRβ at concentrations where it effectively blocks VEGFR-3 activity.[4][5] However, it is important to note that **MAZ51** has been observed to inhibit the proliferation of some tumor cell lines that do not express VEGFR-3, suggesting potential off-target effects on other kinases that have not yet been fully characterized.[3][8]

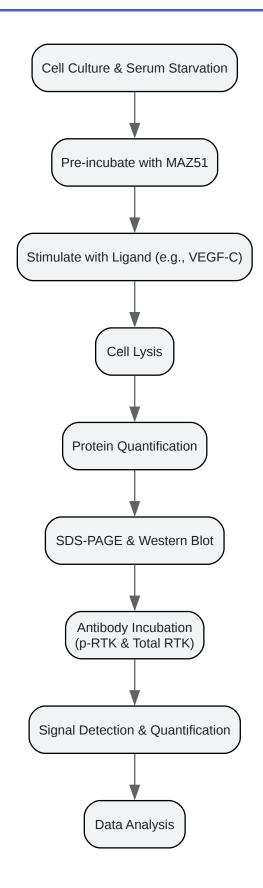
Signaling Pathway Inhibition

MAZ51 exerts its effects by blocking the ATP-binding pocket of the VEGFR-3 kinase domain, thereby preventing the autophosphorylation and activation of the receptor.[1][2] This action inhibits the initiation of downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, migration, and survival.[1][9]









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